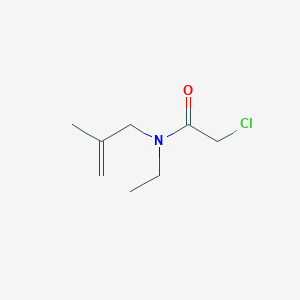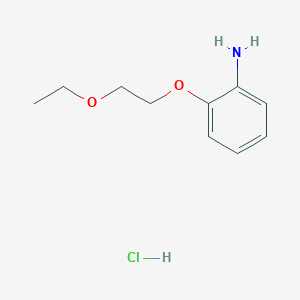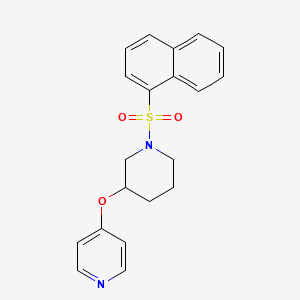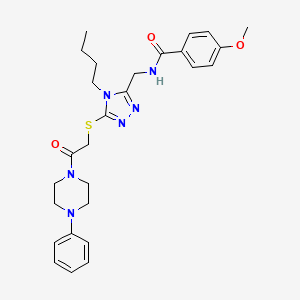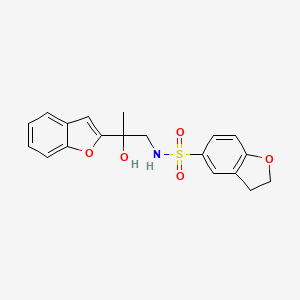
4-Chloro-2-(difluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4ClF2NO. It has a molecular weight of 179.55 . The compound is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Intermediate Uses
4-Chloro-2-(difluoromethoxy)pyridine is a compound that has garnered attention in the field of organic synthesis and chemical research due to its utility as an intermediate in the synthesis of various compounds. For instance, it serves as a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron. This compound is synthesized from nicotinamide through a series of reactions, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Medicinal Chemistry Research
In medicinal chemistry research, the introduction of the 2,2-difluorobenzodioxole moiety, as seen in 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, showcases the compound's potential as a metabolically more stable derivative for pharmaceutical applications. This derivative's synthesis from simple and inexpensive starting materials, with the chloro group offering a site for further functionalization via cross-coupling reactions, illustrates its versatility and importance in drug development (M. P. Catalani, A. Paio, L. Perugini, 2010).
Photoluminescent and Magnetic Properties
The compound's application extends into the synthesis of materials with unique photoluminescent and magnetic properties. For example, 4-(2-tetrathiafulvalenyl-ethenyl)pyridine (TTF-CH=CH-Py) radical cation salts containing poly(beta-diketonate) rare earth complexes have been synthesized, demonstrating interesting optical and magnetic measurements. These compounds, characterized by single-crystal X-ray diffraction, exhibit luminescence properties of Nd(III) ions and fluorescence bands of TTF-CH=CH-Py radical cations, highlighting their potential in materials science (F. Pointillart et al., 2009).
Electrochemical Applications
The exploration of Fe(III)-meso-tetra(pyridyl)porphyrins as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions reveals another facet of this compound derivatives. The selectivity for the 4e(-) reduction to water, influenced by inward-pointing pyridinium groups despite their distance from the iron center, underscores the compound's relevance in electrochemical applications and sustainable chemistry practices (Benjamin D Matson et al., 2012).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective clothing .
Propriétés
IUPAC Name |
4-chloro-2-(difluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXKLIIMVGMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2746585.png)
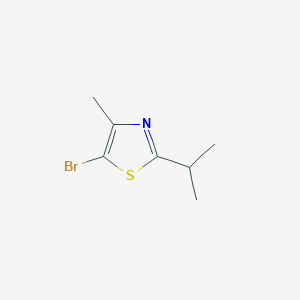
![Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate](/img/structure/B2746587.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2746592.png)
![2-(4-fluorophenyl)-7-[(3-methylbenzyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2746593.png)
![7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2746594.png)
![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2746595.png)
![5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole](/img/structure/B2746596.png)
